(2-Chloro-4-methoxy-3-methylphenyl)boronic acid
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Overview
Description
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methoxy, and methyl groups. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while substitution of the chlorine atom can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a building block for drug development and the synthesis of therapeutic agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Chloro-4-methoxy-3-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired product . The molecular targets and pathways involved in its biological applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
- 2-Chloro-4-methoxyphenylboronic acid
Uniqueness
(2-Chloro-4-methoxy-3-methylphenyl)boronic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chlorine) groups allows for fine-tuning of its chemical properties, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C8H10BClO3 |
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Molecular Weight |
200.43 g/mol |
IUPAC Name |
(2-chloro-4-methoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,11-12H,1-2H3 |
InChI Key |
FGEHQZPJOGPLAM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C)Cl)(O)O |
Origin of Product |
United States |
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